molecular formula C23H23N5O3S B2629696 6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 866136-78-9

6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone

Cat. No. B2629696
CAS RN: 866136-78-9
M. Wt: 449.53
InChI Key: NZAQJUYISUOJNK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including an ethyl group, a methoxybenzyl group, a triazole ring, and a pyridazinone ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyridazinone rings suggests that this compound could have a rigid, planar structure. The ethyl and methoxybenzyl groups could provide some flexibility to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole and pyridazinone rings and the nonpolar ethyl and methoxybenzyl groups could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Synthesis and Modification

The compound is a significant focus in the realm of chemical synthesis, particularly regarding the modification of triazole compounds. Kaldrikyan et al. (2016) explored the reactions of 1,2,4-triazole-3-thiols with various compounds, leading to the creation of new 3-sulfanyl-1,2,4-triazoles, demonstrating the versatility of this class of compounds in chemical synthesis (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016). Similarly, Hovsepyan et al. (2014) examined the Salkylation and aminomethylation of 4H-1,2,4-triazoles, highlighting their potential in creating diverse chemical entities (Hovsepyan, Dilanyan, Minasyan, & Melik-Ohanjanyan, 2014).

Anticancer Properties

The compound and its derivatives have been scrutinized for potential anticancer properties. Bekircan et al. (2008) synthesized new derivatives and screened them against various cancer types, showcasing the anticancer potential of this compound class (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Biochemical Applications

The biochemical utility of the compound is evident in its use as an inhibitor for specific enzymes. Bekircan et al. (2015) explored its derivatives for their inhibitory activity against lipase and α-glucosidase, indicating its potential in therapeutic interventions for diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015). Additionally, the work of Arfan et al. (2018) on cholinesterase inhibitors showcases the compound's relevance in addressing neurological disorders through enzyme inhibition (Arfan et al., 2018).

Crystallographic and Spectroscopic Analysis

The compound's characteristics have also been explored through crystallographic and spectroscopic studies. Kalai et al. (2021) provided a detailed analysis of a pyridazinone derivative's structure and reactive properties, contributing to the understanding of this compound's chemical behavior (Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, & Brandán, 2021).

Antimicrobial Activities

Research into the antimicrobial potential of 1,2,4-triazole derivatives has revealed significant activity against various bacterial and fungal strains. Hussain, Sharma, and Amir (2008) synthesized and evaluated derivatives for their antimicrobial efficacy, indicating the compound's role in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

6-[[4-ethyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-3-27-20(24-25-23(27)32-16-17-9-11-19(30-2)12-10-17)15-31-21-13-14-22(29)28(26-21)18-7-5-4-6-8-18/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAQJUYISUOJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)COC3=NN(C(=O)C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone

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